molecular formula C22H33N3O2 B5396589 3-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol

3-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol

Cat. No. B5396589
M. Wt: 371.5 g/mol
InChI Key: ATZHYJURNAYODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol is a chemical compound that has drawn significant attention in the scientific community due to its potential applications as a therapeutic agent. The compound is commonly referred to as PBP10 and belongs to the class of phenolic compounds.

Scientific Research Applications

PBP10 has been extensively studied for its potential applications in various therapeutic areas, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, PBP10 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurodegenerative disease research, PBP10 has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease research, PBP10 has been shown to have vasodilatory effects and reduce blood pressure.

Mechanism of Action

The mechanism of action of PBP10 is not fully understood, but it is believed to involve the modulation of various signaling pathways. PBP10 has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. PBP10 has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. The modulation of these pathways by PBP10 may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
PBP10 has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. PBP10 has also been shown to modulate the levels of various neurotransmitters, including dopamine and serotonin. In addition, PBP10 has been shown to have vasodilatory effects and improve endothelial function.

Advantages and Limitations for Lab Experiments

One of the advantages of using PBP10 in lab experiments is its high potency and specificity. PBP10 has been shown to have a high affinity for its target receptors, which makes it an ideal compound for studying the effects of receptor modulation. However, one of the limitations of using PBP10 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on PBP10. One area of research is the development of more efficient synthesis methods for PBP10, which could improve the yield and purity of the compound. Another area of research is the identification of the specific receptors and signaling pathways that are modulated by PBP10. This could provide a better understanding of the mechanism of action of PBP10 and facilitate the development of more targeted therapeutic agents. Additionally, further research is needed to evaluate the safety and efficacy of PBP10 in vivo, which could pave the way for its clinical development as a therapeutic agent.

Synthesis Methods

The synthesis of PBP10 involves a multistep process that includes the use of various reagents and solvents. The first step involves the synthesis of 3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine, which is then reacted with 4-hydroxybenzaldehyde to yield PBP10. The synthesis of PBP10 has been optimized to ensure high yields and purity of the compound.

properties

IUPAC Name

[1-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c26-21-7-3-5-18(15-21)16-23-13-8-20(9-14-23)25-12-4-6-19(17-25)22(27)24-10-1-2-11-24/h3,5,7,15,19-20,26H,1-2,4,6,8-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZHYJURNAYODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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